molecular formula C15H19NO4 B2942096 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 917748-62-0

1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2942096
CAS No.: 917748-62-0
M. Wt: 277.32
InChI Key: RIVKVBZBVUJZCC-UHFFFAOYSA-N
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Description

1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a piperidine-derived carboxylic acid featuring a 3-methoxyphenyl substituent at position 2 and an ethyl group at position 1. The 6-oxo (keto) group at position 6 and the carboxylic acid at position 3 contribute to its polar nature, influencing solubility and reactivity. This compound is structurally related to pharmacologically active piperidine derivatives, which often exhibit central nervous system (CNS) activity or enzyme inhibition properties .

Properties

IUPAC Name

1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKVBZBVUJZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl and methoxyphenyl groups. The carboxylic acid group is usually introduced through oxidation reactions.

  • Formation of the Piperidine Ring:

      Starting Material: 3-Methoxybenzaldehyde

      Reagents: Ammonium acetate, acetic acid

      Conditions: Reflux

      Reaction: The condensation of 3-methoxybenzaldehyde with ammonium acetate in acetic acid under reflux conditions forms the piperidine ring.

Chemical Reactions Analysis

Esterification

The carboxylic acid moiety undergoes esterification with alcohols under mild conditions. A highly efficient protocol involves:

Reaction Setup

  • Reagents : Equimolar carboxylic acid and alcohol

  • Catalyst : Ethyl dichlorophosphate (1 equiv.) and N-methylimidazole (1.1 equiv.)

  • Base : Triethylamine (1 equiv.)

  • Solvent : Dichloromethane (DCM) at 0–25°C

  • Yield : 85–90% (based on analogous systems) .

Mechanism :

  • Formation of a mixed anhydride intermediate between the carboxylic acid and ethyl dichlorophosphate.

  • Generation of a reactive acylammonium species via N-methylimidazole activation.

  • Nucleophilic attack by the alcohol to yield the ester .

Example Reaction :

Acid+R OH1 Et3N DCMR O CO Piperidine Derivative+HCl\text{Acid}+\text{R OH}\xrightarrow{\text{1 Et}_3\text{N DCM}}\text{R O CO Piperidine Derivative}+\text{HCl}

Amide Formation

The carboxylic acid reacts with primary or secondary amines to form amides, typically mediated by coupling agents:

Conditions Catalysts/Reagents Yield
Room temperature, 12–24 hrsDCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)70–85%
With HOBt (Hydroxybenzotriazole)DMAP (4-Dimethylaminopyridine)Improved selectivity

Applications :

  • Used to generate prodrugs or bioactive analogs via conjugation with pharmacophoric amines.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 1-ethyl-2-(3-methoxyphenyl)piperidin-6-one:

Conditions :

  • Heating at 120–150°C in polar aprotic solvents (e.g., DMF, DMSO).

  • Catalytic silver or copper salts enhance rates.

Mechanistic Pathway :

R COOHΔR H+CO2\text{R COOH}\xrightarrow{\Delta}\text{R H}+\text{CO}_2\uparrow

Outcome :

  • Loss of carboxylic acid group simplifies the scaffold for further derivatization.

Reduction of the 6-Oxo Group

The ketone at position 6 is reducible to a secondary alcohol:

Methods :

  • Catalytic Hydrogenation :

    • Catalyst : 5% Pd/C or Rh(I) complexes with chiral ligands.

    • Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

    • Yield : >95% (stereoselectivity depends on catalyst) .

  • Borohydride Reduction :

    • Reagent : NaBH₄ in methanol/THF.

    • Yield : 80–90% (non-selective).

Example :

6 OxoNaBH46 Hydroxy[1][2]\text{6 Oxo}\xrightarrow{\text{NaBH}_4}\text{6 Hydroxy}\quad[1][2]

Oxidation Reactions

While the ketone is generally stable, the ethyl or methoxyphenyl groups may undergo oxidative modifications:

Potential Targets :

  • Ethyl Group : Oxidation to acetic acid via KMnO₄/acidic conditions.

  • Methoxyphenyl : Demethylation with BBr₃ to form a phenolic derivative.

Cyclization and Ring Functionalization

The piperidine ring participates in intramolecular reactions:

Intramolecular Aza-Michael Addition :

  • Conditions : Organocatalysts (e.g., quinoline/TFA) in DCM.

  • Outcome : Forms bicyclic derivatives with 2,5- or 2,6-disubstitution .

Example :

PiperidineOrganocatalystBicyclic Amine[2]\text{Piperidine}\xrightarrow{\text{Organocatalyst}}\text{Bicyclic Amine}\quad[2]

Table 2: Stereoselective Hydrogenation Parameters

Catalyst Ligand Selectivity (ee) By-Product
Rhodium(I)Ferrocene-based chiral98%<1%
Ruthenium(II)BINAP92%~3%

Mechanistic Insights

  • Esterification : Proceeds via acylammonium intermediates for enhanced electrophilicity .

  • Hydrogenation : Chiral ligands enforce facial selectivity during H₂ activation on metal surfaces .

  • Aza-Michael Cyclization : Acid-mediated equilibration favors thermodynamically stable cis-isomers .

Scientific Research Applications

1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry:

      Drug Development: Used as a scaffold for designing new pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.

      Biological Studies: Investigated for its potential effects on various biological targets, including enzymes and receptors.

  • Organic Synthesis:

      Building Block: Serves as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: Used in catalytic reactions to facilitate the formation of specific chemical bonds.

  • Material Science:

      Polymer Synthesis: Utilized in the preparation of polymers with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Substituent at Position 2 Substituent at Position 1 Key Functional Groups CAS Number Source
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid 3-methoxyphenyl Ethyl 6-oxo, 3-carboxylic acid 1212189-30-4
1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid 4-methoxyphenyl Ethyl 6-oxo, 3-carboxylic acid 1212402-67-9
1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid 1-methylpyrazol-4-yl Ethyl 6-oxo, 3-carboxylic acid N/A
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N/A (pyrrolidine backbone) Methyl 5-oxo, 3-carboxylic acid 42346-68-9

Key Observations :

  • Substituent Position: The 3-methoxyphenyl vs.
  • Backbone Differences : The pyrrolidine analog (5-membered ring) in lacks the ethyl group and has a smaller ring structure, reducing conformational flexibility compared to the piperidine backbone.
  • Heterocyclic Replacement : The pyrazole-substituted analog in introduces nitrogen atoms, which may enhance hydrogen bonding or π-π stacking interactions.

Substituent Effects on Physicochemical Properties

Solubility and Reactivity
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives (e.g., ethyl esters in ), which are more lipophilic. For instance, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 503614-92-4) exhibits lower aqueous solubility due to its ester group .

Biological Activity

1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, also known as (2S,3S)-1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, is a compound with a significant potential in pharmaceutical applications. Its molecular formula is C15H19NO4C_{15}H_{19}NO_{4} and it has garnered attention for its biological activities, particularly in the fields of neuropharmacology and cancer research.

  • Molecular Formula : C15H19NO4C_{15}H_{19}NO_{4}
  • Molar Mass : 277.32 g/mol
  • CAS Number : 1391500-60-9

The compound features a piperidine ring, which is a common structure in many bioactive molecules, enhancing its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Neurotransmitter Modulation : It is hypothesized that this compound could interact with serotonin receptors, similar to other piperidine derivatives that modulate neurotransmission and exhibit antidepressant properties .
  • Anticancer Activity : Preliminary studies have suggested that related compounds show promise in inhibiting cancer cell proliferation, particularly in breast cancer cell lines .

Case Studies and Research Findings

  • Neuropharmacological Studies : In vitro studies have demonstrated that related piperidine compounds can enhance neuroprotective effects by modulating autophagy pathways and inhibiting specific receptors associated with neurodegenerative diseases .
  • Cancer Research : A study focusing on the anticancer activity of piperidine derivatives found that certain structural modifications could lead to increased potency against specific cancer cell lines, indicating a potential pathway for further research on this compound .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential interaction with serotonin receptors
Anticancer ActivityInhibition of breast cancer cell proliferation
Neuroprotective EffectsModulation of autophagy pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for piperidine-3-carboxylic acid derivatives with aryl and oxo substituents?

  • Methodology : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for constructing the piperidine ring. For example, analogous compounds like (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid were synthesized via cyclization of hydroxy acids . Regioselective functionalization of the piperidine ring can be achieved using nitrogen nucleophiles or electrophilic aromatic substitution, as demonstrated in the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate .
  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity and minimize side reactions.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally characterized?

  • Methodology :

  • Solubility : Perform phase-solubility studies in aqueous-organic mixtures (e.g., ethanol/water) under controlled pH .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. For related 3-methoxyphenyl derivatives, incompatibility with strong oxidizing agents and sensitivity to heat have been documented .
    • Analytical Tools : Use NMR (e.g., 1^1H, 13^{13}C) to confirm structural integrity and LC-MS to detect degradation products .

Q. What are the recommended safety protocols for handling aryl-substituted piperidine carboxylic acids?

  • Guidelines :

  • Wear respiratory protection, nitrile gloves, and eye/face shields during synthesis .
  • Avoid contact with incompatible materials (e.g., strong oxidizers) and ensure proper ventilation due to potential release of carbon/nitrogen oxides during decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-methoxyphenyl group to the piperidine ring be addressed?

  • Methodology :

  • Use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation) to enhance selectivity. For example, regioselective functionalization of pyridine derivatives was achieved via trifluoromethyl group conversion .
  • Computational modeling (DFT) can predict reactive sites on the piperidine ring to guide synthetic design .
    • Validation : Compare experimental yields and regioselectivity ratios with computational predictions .

Q. What strategies resolve spectral ambiguities in characterizing the 6-oxopiperidine moiety?

  • Methodology :

  • NMR : Use 15^{15}N-labeled analogs or 2D techniques (e.g., HSQC, HMBC) to assign carbonyl and amide proton environments. For example, quinolinecarboxylic acid derivatives were characterized using 1^1H-NMR in DMSO-d6_6 .
  • X-ray crystallography : Resolve tautomeric forms of the 6-oxo group, as demonstrated for tetrahydroindazole derivatives .
    • Case Study : In quinoline-3-carboxylic acids, coupling constants (e.g., J=12J = 12 Hz for C5-H) confirmed substituent orientation .

Q. How can discrepancies in receptor binding affinity data for structurally similar compounds be analyzed?

  • Methodology :

  • Perform radioligand displacement assays (e.g., DA, 5-HT receptors) with strict controls for nonspecific binding .
  • Use Schild analysis to differentiate competitive vs. allosteric interactions. For example, binding affinity variations in piperidine derivatives were linked to substituent electronic effects .
    • Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of structural modifications on IC50_{50} values .

Q. What are the decomposition pathways of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid under oxidative stress?

  • Methodology :

  • Expose the compound to hydrogen peroxide or UV light and analyze degradation products via LC-HRMS. For related compounds, oxidative cleavage of the methoxy group generated phenolic byproducts .
  • Use isotopically labeled analogs (e.g., 18^{18}O) to trace oxygen incorporation during decomposition .
    • Mitigation : Stabilize the compound using antioxidants (e.g., BHT) or lyophilization .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) and evaluate pharmacological endpoints (e.g., enzyme inhibition, cytotoxicity) .
  • Use 3D-QSAR models to correlate steric/electronic parameters with activity. For quinolinecarboxylic acids, piperidine ring conformation significantly impacted antimicrobial activity .
    • Case Study : Substitution at the 2-ethyl position enhanced metabolic stability in preclinical models .

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